4-Bromo-5-chloro-2-nitropyridine
Description
4-Bromo-5-chloro-2-nitropyridine is a halogenated nitropyridine derivative characterized by a nitro group at the 2-position, bromine at the 4-position, and chlorine at the 5-position on the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and nitro substituents facilitate nucleophilic aromatic substitution (SNAr) or reduction reactions to form amines . While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, its reactivity and applications can be inferred from structurally similar compounds.
Properties
Molecular Formula |
C5H2BrClN2O2 |
|---|---|
Molecular Weight |
237.44 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
UMMQWHCYIUJTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitropyridine typically involves the nitration of 4-bromo-5-chloropyridine. One common method includes the reaction of 4-bromo-5-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of 4-Bromo-5-chloro-2-nitropyridine often involves large-scale nitration processes. The starting material, 4-bromo-5-chloropyridine, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids. The reaction mixture is then quenched, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and boronic acids.
Major Products Formed:
Amino Derivatives: Formed through substitution or reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Characteristics:
- Molecular Formula: CHBrClNO
- Molecular Weight: 250.46 g/mol
- IUPAC Name: 4-bromo-5-chloro-2-nitropyridine
The compound is characterized by the presence of bromine and chlorine halogens as well as a nitro group, which contribute to its unique reactivity profile.
Chemical Reactions:
4-Bromo-5-chloro-2-nitropyridine can participate in various chemical reactions:
- Substitution Reactions: The halogen atoms can be replaced by nucleophiles.
- Reduction Reactions: The nitro group can be reduced to form an amino group.
- Oxidation Reactions: Can undergo oxidation to yield different nitrogen oxidation states.
Chemistry
In synthetic organic chemistry, 4-Bromo-5-chloro-2-nitropyridine serves as an important intermediate for creating more complex molecules. Its ability to undergo substitution and reduction makes it versatile for generating derivatives with varied functional groups.
Biology
The compound has been studied for its potential biological activities:
-
Antimicrobial Properties:
- Exhibits significant antimicrobial activity against various bacterial strains.
- Inhibition Zones:
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 10
-
Anticancer Activity:
- Investigated for its ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa.
- Mechanism involves activation of caspase pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential as a candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research on tumor xenografts in mice demonstrated that treatment with 4-Bromo-5-chloro-2-nitropyridine resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tissues.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the compound. It can activate the pyridine ring towards nucleophilic substitution reactions. The bromine and chlorine atoms also play a role in facilitating coupling reactions by acting as leaving groups .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of halogenated nitropyridines depend critically on the positions of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Halogenated Nitropyridines
Key Observations :
- Electronic Effects : The nitro group is a strong electron-withdrawing substituent, directing further substitutions to meta or para positions depending on its location. For example, in 4-Bromo-5-chloro-2-nitropyridine, the nitro group at C2 deactivates the ring, making C4 and C5 positions (halogen-bearing) less reactive toward electrophilic substitution but favorable for SNAr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
